Cas no 2137604-17-0 (tert-butyl 1-(aminomethyl)cyclooctane-1-carboxylate)

tert-butyl 1-(aminomethyl)cyclooctane-1-carboxylate 化学的及び物理的性質
名前と識別子
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- tert-butyl 1-(aminomethyl)cyclooctane-1-carboxylate
- 2137604-17-0
- EN300-1083524
-
- インチ: 1S/C14H27NO2/c1-13(2,3)17-12(16)14(11-15)9-7-5-4-6-8-10-14/h4-11,15H2,1-3H3
- InChIKey: VOYGWHFWCARJMH-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(C1(CN)CCCCCCC1)=O
計算された属性
- 精确分子量: 241.204179104g/mol
- 同位素质量: 241.204179104g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 17
- 回転可能化学結合数: 4
- 複雑さ: 247
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.1
- トポロジー分子極性表面積: 52.3Ų
tert-butyl 1-(aminomethyl)cyclooctane-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1083524-0.05g |
tert-butyl 1-(aminomethyl)cyclooctane-1-carboxylate |
2137604-17-0 | 95% | 0.05g |
$624.0 | 2023-10-28 | |
Enamine | EN300-1083524-0.5g |
tert-butyl 1-(aminomethyl)cyclooctane-1-carboxylate |
2137604-17-0 | 95% | 0.5g |
$713.0 | 2023-10-28 | |
Enamine | EN300-1083524-0.25g |
tert-butyl 1-(aminomethyl)cyclooctane-1-carboxylate |
2137604-17-0 | 95% | 0.25g |
$683.0 | 2023-10-28 | |
Enamine | EN300-1083524-1g |
tert-butyl 1-(aminomethyl)cyclooctane-1-carboxylate |
2137604-17-0 | 95% | 1g |
$743.0 | 2023-10-28 | |
Enamine | EN300-1083524-10.0g |
tert-butyl 1-(aminomethyl)cyclooctane-1-carboxylate |
2137604-17-0 | 10g |
$3191.0 | 2023-05-24 | ||
Enamine | EN300-1083524-1.0g |
tert-butyl 1-(aminomethyl)cyclooctane-1-carboxylate |
2137604-17-0 | 1g |
$743.0 | 2023-05-24 | ||
Enamine | EN300-1083524-5.0g |
tert-butyl 1-(aminomethyl)cyclooctane-1-carboxylate |
2137604-17-0 | 5g |
$2152.0 | 2023-05-24 | ||
Enamine | EN300-1083524-0.1g |
tert-butyl 1-(aminomethyl)cyclooctane-1-carboxylate |
2137604-17-0 | 95% | 0.1g |
$653.0 | 2023-10-28 | |
Enamine | EN300-1083524-10g |
tert-butyl 1-(aminomethyl)cyclooctane-1-carboxylate |
2137604-17-0 | 95% | 10g |
$3191.0 | 2023-10-28 | |
Enamine | EN300-1083524-2.5g |
tert-butyl 1-(aminomethyl)cyclooctane-1-carboxylate |
2137604-17-0 | 95% | 2.5g |
$1454.0 | 2023-10-28 |
tert-butyl 1-(aminomethyl)cyclooctane-1-carboxylate 関連文献
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
tert-butyl 1-(aminomethyl)cyclooctane-1-carboxylateに関する追加情報
tert-Butyl 1-(Aminomethyl)cyclooctane-1-carboxylate: A Comprehensive Overview
tert-butyl 1-(aminomethyl)cyclooctane-1-carboxylate, also known by its CAS number 2137604-17-0, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a cyclooctane ring with an amine group and a tert-butyl ester moiety. The combination of these functional groups makes it a valuable intermediate in organic synthesis, particularly in the development of advanced materials and pharmaceuticals.
The structure of tert-butyl 1-(aminomethyl)cyclooctane-1-carboxylate is notable for its cyclooctane ring, which provides a rigid framework for further chemical modifications. The amine group attached to the methyl substituent on the cyclooctane ring introduces nucleophilic properties, while the tert-butyl ester group enhances solubility and stability during synthetic processes. This balance of functional groups makes the compound highly amenable to a wide range of chemical reactions, including alkylation, acylation, and coupling reactions.
Recent advancements in synthetic chemistry have highlighted the potential of tert-butyl 1-(aminomethyl)cyclooctane-1-carboxylate as a key building block in the construction of complex molecular architectures. For instance, researchers have utilized this compound as an intermediate in the synthesis of bioactive molecules, where its rigidity and functional versatility are exploited to design compounds with desired pharmacological properties. Additionally, its use in polymer chemistry has been explored, with studies demonstrating its ability to form high-performance materials with tailored mechanical and thermal properties.
The synthesis of tert-butyl 1-(aminomethyl)cyclooctane-1-carboxylate typically involves multi-step processes that emphasize precision and control over stereochemistry. One common approach involves the ring-opening reaction of a cyclooctene derivative followed by subsequent functionalization to introduce the amine and ester groups. Recent innovations in catalytic methods have further optimized these synthesis pathways, enabling higher yields and improved purity levels.
In terms of applications, tert-butyl 1-(aminomethyl)cyclooctane-1-carboxylate has found utility in several cutting-edge research areas. For example, it has been employed as a precursor in the development of novel catalysts for industrial chemical processes. Its ability to coordinate with metal ions makes it particularly useful in homogeneous catalysis, where it can enhance reaction rates and selectivities. Furthermore, its role as a chiral auxiliary has been explored in asymmetric synthesis, contributing to the enantioselective construction of complex organic molecules.
The integration of computational chemistry techniques has also shed light on the electronic properties and reactivity patterns of tert-butyl 1-(aminomethyl)cyclooctane-1-carboxylate. Quantum mechanical calculations have revealed insights into its molecular orbitals and interaction potentials, which are critical for understanding its behavior in different chemical environments. These computational studies complement experimental findings, providing a more holistic view of the compound's properties and applications.
In conclusion, tert-butyl 1-(aminomethyl)cyclooctane-1-carboxylate stands out as a multifaceted compound with significant potential across diverse chemical disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and computational tools, positions it as an essential component in modern chemical research and development. As ongoing studies continue to uncover new applications and optimize its synthesis pathways, this compound is poised to play an increasingly important role in shaping future innovations in chemistry.
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